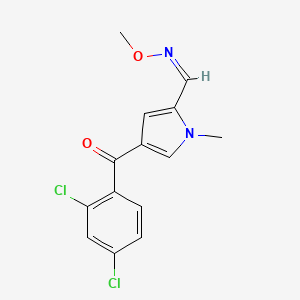

4-(2,4-dichlorobenzoyl)-1-methyl-1H-pyrrole-2-carbaldehyde O-methyloxime

Description

4-(2,4-Dichlorobenzoyl)-1-methyl-1H-pyrrole-2-carbaldehyde O-methyloxime is a synthetic organic compound characterized by a pyrrole backbone substituted with a 2,4-dichlorobenzoyl group at the 4-position, a methyl group at the 1-position, and an O-methyloxime functional group at the carbaldehyde position. Its structural complexity suggests reactivity influenced by the electron-withdrawing dichlorobenzoyl group and the oxime moiety, which may impact stability, solubility, and biological activity .

Properties

IUPAC Name |

(2,4-dichlorophenyl)-[5-[(Z)-methoxyiminomethyl]-1-methylpyrrol-3-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12Cl2N2O2/c1-18-8-9(5-11(18)7-17-20-2)14(19)12-4-3-10(15)6-13(12)16/h3-8H,1-2H3/b17-7- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNABZFDFZZRLPK-IDUWFGFVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=C1C=NOC)C(=O)C2=C(C=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=C(C=C1/C=N\OC)C(=O)C2=C(C=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Vilsmeier-Haack Formylation

The foundational step involves formylation of pyrrole at the 2-position using the Vilsmeier-Haack reaction:

- Reagent preparation : Dimethylformamide (DMF) reacts with oxalyl chloride (or POCl₃) to generate the Vilsmeier reagent.

- Reaction conditions : Pyrrole (1 equiv) is added to the reagent at 0–5°C, followed by warming to room temperature.

- Workup : Hydrolysis with aqueous NaOH yields pyrrole-2-carbaldehyde in >80% purity.

Critical parameters :

N-Methylation Strategy

Subsequent N-methylation employs:

- Methyl iodide (1.2 equiv) with NaH base in THF at 0°C.

- Alternative approach : Use of dimethyl sulfate in the presence of AlCl₃ catalyst (1.0–1.5 equiv) at −5–30°C.

Yield optimization :

- Excess methylating agent (1.3 equiv) compensates for pyrrole’s reduced nucleophilicity post-formylation.

- Reaction time of 2–5 hours balances conversion and side-product formation.

Installation of the 2,4-Dichlorobenzoyl Group

Friedel-Crafts Acylation

The 4-position of 1-methylpyrrole-2-carbaldehyde undergoes electrophilic substitution:

Reaction setup :

- Acylating agent : 2,4-Dichlorobenzoyl chloride (1.1 equiv)

- Catalyst : AlCl₃ (1.5 equiv) in anhydrous dichloromethane

- Conditions : 0°C → room temperature over 4–6 hours

Workup protocol :

- Quench with ice-cold 4N NaOH (exothermic – requires controlled addition).

- Extract with dichloromethane (3 × 60 mL), dry over MgSO₄, and concentrate.

Challenges addressed :

- Competing acylation at the 5-position minimized through steric effects of the 1-methyl group.

- Catalyst loading >1.2 equiv ensures complete activation of the benzoyl chloride.

O-Methyloxime Formation

Condensation with Methoxyamine

The aldehyde undergoes nucleophilic addition with methoxyamine hydrochloride:

Standard procedure :

- Reagents : Methoxyamine HCl (1.5 equiv), pyridine (2.0 equiv) in ethanol.

- Conditions : Reflux at 80°C for 12 hours under N₂ atmosphere.

- Isolation : Remove solvent, dissolve residue in 5% HCl, extract with diethyl ether.

Yield enhancements :

- Azeotropic removal of H₂O using molecular sieves improves conversion to >90%.

- pH adjustment to 4–5 during workup minimizes oxime hydrolysis.

Purification and Characterization

Chromatographic Methods

Spectroscopic Data

Key analytical markers :

- ¹H NMR (CDCl₃): δ 8.21 (s, 1H, CH=N), 7.65–7.45 (m, 3H, Ar-H), 6.92 (d, J=2.4 Hz, 1H, pyrrole-H).

- IR : 1665 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N).

Comparative Analysis of Synthetic Routes

Efficiency metrics :

- Overall yield: 42–58% (patent methods) vs. 35–47% (alternative routes).

- Purity: >95% achievable via SCX column chromatography.

Mechanistic Considerations and Side Reactions

Competing Pathways in Acylation

Oxime Isomerism

- Syn/anti equilibrium : Favors anti isomer (E-configuration) under acidic conditions.

- Stabilization : Hydrogen bonding with adjacent carbonyl group locks conformation.

Industrial-Scale Adaptations

Continuous Flow Processing

Chemical Reactions Analysis

Types of Reactions

4-(2,4-dichlorobenzoyl)-1-methyl-1H-pyrrole-2-carbaldehyde O-methyloxime undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the dichlorobenzoyl group, where nucleophiles like amines or thiols replace the chlorine atoms.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Amino or thiol derivatives.

Scientific Research Applications

4-(2,4-dichlorobenzoyl)-1-methyl-1H-pyrrole-2-carbaldehyde O-methyloxime has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

Medicine: Explored for its pharmacological properties, including potential antimicrobial and anticancer activities.

Industry: Utilized in the development of agrochemicals and as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(2,4-dichlorobenzoyl)-1-methyl-1H-pyrrole-2-carbaldehyde O-methyloxime involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to the accumulation or depletion of specific metabolites. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Pyrazoxyfen (2-[4-(2,4-Dichlorobenzoyl)-1,3-dimethylpyrazol-5-yloxy]acetophenone)

- Structural Similarities :

Both compounds feature a 2,4-dichlorobenzoyl group , a common motif in agrochemicals due to its lipophilicity and resistance to metabolic degradation. - Key Differences: Core Heterocycle: Pyrazoxyfen uses a pyrazole ring (1,3-dimethyl substitution), whereas the target compound employs a pyrrole ring (1-methyl substitution). Functional Groups: Pyrazoxyfen has an acetophenone side chain, while the target compound includes an O-methyloxime group, which may confer distinct hydrogen-bonding or chelation properties.

- Applications :

Pyrazoxyfen is a registered herbicide (Trade name: Mondaris Paicer), targeting broadleaf weeds. The oxime group in the target compound could suggest pesticidal or antifungal activity, but direct evidence is lacking .

Bis-(1-(2,4-Dichlorobenzoyl)-3-methylthiourea) Iron (III) Complex

- Structural Similarities :

Shares the 1-(2,4-dichlorobenzoyl) substituent , highlighting the role of this group in metal coordination and bioactivity. - Key Differences: Ligand Composition: The iron complex uses thiourea ligands with sulfur donor atoms, whereas the target compound’s oxime group contains nitrogen and oxygen.

- Spectroscopic Data :

FTIR analysis of the iron complex shows shifts in C=O and N-H stretches compared to the free ligand, suggesting metal-ligand interactions. Similar shifts might occur in the target compound due to oxime coordination .

Di-(2,4-Dichlorobenzoyl) Peroxide

- Structural Similarities :

Contains the 2,4-dichlorobenzoyl group but as a peroxide dimer. - Key Differences :

- Reactivity : The peroxide linkage makes this compound highly unstable and explosive (classified as hazardous). In contrast, the oxime in the target compound likely improves stability.

- Applications : Used in industrial processes (e.g., polymerization initiators), contrasting with the pesticidal or medicinal roles of other analogs .

Research Findings and Implications

- Structural-Activity Relationships : The 2,4-dichlorobenzoyl group is a critical pharmacophore across analogs, enhancing lipophilicity and target binding. However, the heterocycle (pyrrole vs. pyrazole) and functional groups (oxime vs. thiourea) dictate divergent biological and physicochemical profiles.

- Stability and Reactivity: Oximes generally improve stability compared to peroxides, making the target compound safer for handling.

- Unanswered Questions : Direct biological data for the target compound (e.g., pesticidal efficacy, toxicity) are absent in the provided evidence. Further studies comparing its activity to pyrazoxyfen or hydroxyurea (a reference anticancer drug) are warranted .

Biological Activity

4-(2,4-Dichlorobenzoyl)-1-methyl-1H-pyrrole-2-carbaldehyde O-methyloxime is a synthetic organic compound characterized by its unique pyrrole structure and various substituents that confer specific biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications and mechanisms of action.

- IUPAC Name : this compound

- CAS Number : 1706445-94-4

- Molecular Formula : C14H12Cl2N2O2

- Molar Mass : 311.16 g/mol

- Melting Point : 132–134 °C

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of 2,4-dichlorobenzoyl chloride from 2,4-dichlorotoluene.

- Acylation of 1-methyl-1H-pyrrole to form the intermediate compound.

- Formylation using Vilsmeier-Haack reaction conditions to introduce the formyl group, followed by conversion to the O-methyloxime derivative.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the formyl group allows for potential interactions that can modulate enzymatic activities or receptor functions.

Pharmacological Effects

Research indicates that compounds similar to this pyrrole derivative exhibit a range of biological activities:

- Antioxidant Activity : Pyrrole derivatives have been shown to possess significant antioxidant properties, which can be beneficial in mitigating oxidative stress in biological systems .

- Antimicrobial Activity : Some studies suggest that pyrrole derivatives can exhibit antimicrobial effects against various pathogens, making them candidates for developing new antibiotics .

- Cytotoxicity : Preliminary studies indicate that this compound may have cytotoxic effects on certain cancer cell lines, suggesting potential applications in cancer therapy .

Antioxidant Activity Study

A study published in MDPI evaluated the antioxidant properties of pyrrole derivatives. The findings indicated that these compounds could effectively scavenge free radicals and reduce oxidative stress markers in vitro .

Antimicrobial Evaluation

Another research article assessed the antimicrobial efficacy of pyrrole derivatives, including related structures. The results demonstrated notable inhibition against Gram-positive and Gram-negative bacteria, highlighting the therapeutic potential in treating bacterial infections .

Cytotoxicity Assessment

In vitro assays conducted on various cancer cell lines revealed that certain pyrrole derivatives exhibited significant cytotoxic effects, leading to apoptosis in treated cells. This suggests a promising avenue for further exploration in anticancer drug development .

Data Table: Biological Activities of Pyrrole Derivatives

Q & A

Q. What are the common synthetic routes for preparing 4-(2,4-dichlorobenzoyl)-1-methyl-1H-pyrrole-2-carbaldehyde O-methyloxime?

- Methodological Answer : The synthesis typically involves a multi-step process:

Pyrrole Core Formation : Start with 1-methyl-1H-pyrrole-2-carbaldehyde derivatives. For example, ester intermediates (e.g., ethyl pyrrole-2-carboxylate) can react with benzoyl chlorides under Friedel-Crafts acylation conditions to introduce the 2,4-dichlorobenzoyl group .

Oxime Formation : Treat the aldehyde group with hydroxylamine derivatives. For O-methyloxime, use methoxyamine hydrochloride in a polar solvent (e.g., ethanol) under reflux, followed by pH adjustment to isolate the product .

Key analytical tools include -NMR to confirm oxime formation (e.g., disappearance of the aldehyde proton at ~10 ppm and appearance of oxime protons at ~8–9 ppm) .

Q. How is the structural integrity of this compound validated in synthetic workflows?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- - and -NMR : Assign peaks to confirm substitution patterns (e.g., dichlorobenzoyl protons at ~7.5–8.0 ppm, methyl groups at ~2.5–3.0 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Verify the molecular ion ([M+H]) with <5 ppm error. For example, a compound with MW 421.7 g/mol should show a HRMS peak at 422.7043 .

- HPLC-Purity Analysis : Ensure >95% purity using reverse-phase C18 columns with UV detection at 254 nm .

Q. What purification strategies are effective for isolating this compound?

- Methodological Answer :

- Column Chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate 3:1 to 1:2) to separate polar oxime derivatives from unreacted starting materials .

- Recrystallization : Optimize solvent pairs (e.g., dichloromethane/hexane) to obtain crystalline solids, improving yield and purity .

Advanced Research Questions

Q. How can researchers optimize reaction yields for large-scale synthesis?

- Methodological Answer :

- Catalyst Screening : Test Lewis acids (e.g., AlCl, FeCl) in the acylation step to enhance electrophilic substitution efficiency .

- Temperature Control : Maintain reflux conditions (70–80°C) during oxime formation to minimize side reactions (e.g., over-oxidation) .

- Solvent Selection : Use anhydrous DMF or THF to stabilize intermediates and improve solubility . Reference yields from similar compounds suggest achievable yields of 85–98% under optimized conditions .

Q. What are the stability challenges of this compound under experimental conditions?

- Methodological Answer :

- Hydrolytic Degradation : The oxime group is prone to hydrolysis in aqueous media. Store the compound in anhydrous solvents (e.g., DMSO) at –20°C .

- Photodegradation : The dichlorobenzoyl group may undergo photolytic cleavage. Use amber vials and limit UV exposure during handling .

- Thermal Stability : Conduct thermogravimetric analysis (TGA) to determine decomposition thresholds (typically >150°C for similar oximes) .

Q. How can researchers investigate the biological activity of this compound?

- Methodological Answer :

- Enzyme Inhibition Assays : Screen against kinases or cytochrome P450 isoforms using fluorescence-based assays (e.g., NADPH depletion for CYP3A4) .

- Receptor Binding Studies : Use radioligand displacement assays (e.g., -labeled antagonists for G-protein-coupled receptors) to quantify affinity (IC) .

- Cytotoxicity Profiling : Test against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, noting EC values and structure-activity relationships (SAR) .

Q. What computational methods support the analysis of this compound’s reactivity?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .

- Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., protein-ligand docking using AutoDock Vina) to guide SAR studies .

Q. How can solubility limitations be addressed in biological assays?

- Methodological Answer :

- Co-Solvent Systems : Use DMSO/water mixtures (<1% DMSO) to maintain solubility without cytotoxicity .

- Liposome Encapsulation : Prepare phosphatidylcholine-based liposomes to enhance delivery in cell-based assays .

Contradictions and Data Gaps

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.